2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-8-3-4-9(16)10(6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOJXCCMJQOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with constructing the 1,2,4-triazole ring, a heterocyclic scaffold known for its pharmacological versatility. Thiosemicarbazides serve as primary precursors due to their ability to undergo cyclization under acidic conditions.
Procedure :
- Thiosemicarbazide Synthesis : React furan-2-carbaldehyde with thiosemicarbazide in ethanol under reflux (12 hours) to yield (E)-2-(furan-2-ylmethylene)hydrazine-1-carbothioamide.
- Cyclization : Treat the intermediate with hydrochloric acid (HCl, 6 M) at 80°C for 4 hours to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.
Key Data :
| Step | Reactant | Reagent/Conditions | Yield |
|---|---|---|---|
| 1 | Furan-2-carbaldehyde + Thiosemicarbazide | Ethanol, reflux, 12 h | 78% |
| 2 | Thiosemicarbazide intermediate | HCl (6 M), 80°C, 4 h | 85% |
The triazole ring’s amino and thiol groups provide reactive sites for subsequent functionalization.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry :
Optimization of Reaction Conditions
Solvent and Base Selection
The coupling reaction’s efficiency hinges on solvent polarity and base strength. Comparative studies reveal ethanol as optimal due to its ability to dissolve both polar triazole-thiols and nonpolar chloroacetamides. Substituting KOH with weaker bases (e.g., NaHCO₃) reduces yields to ≤50%, underscoring the need for strong alkalis to deprotonate the thiol group.
Challenges and Mitigation Strategies
Byproduct Formation
- Disulfide Byproducts : Oxidative coupling of thiol intermediates can occur under aerobic conditions. Conducting reactions under nitrogen atmosphere reduces disulfide formation from 15% to <2%.
- Incomplete Cyclization : Residual thiosemicarbazide is minimized by adding HCl dropwise to maintain pH 1–2 during cyclization.
Scalability Issues
Pilot-scale synthesis (100 g) faces challenges in exothermic reactions during chloroacetamide preparation. Implementing controlled cooling (0–5°C) and slow reagent addition mitigates thermal runaway risks.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The nitro group on the triazole ring can be reduced to an amino group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell growth in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Case Study: In Vitro Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar triazole derivatives. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses .
Table 2: Summary of Biological Activities
| Activity | Reference | Observations |
|---|---|---|
| Anticancer | Significant growth inhibition | |
| Anti-inflammatory | Potential 5-lipoxygenase inhibition |
Applications in Agriculture
Triazole derivatives are widely recognized for their fungicidal properties. The structure of This compound suggests potential applications as a fungicide due to its ability to disrupt fungal cell metabolism.
Case Study: Agricultural Trials
Field trials have indicated that triazole-based fungicides can enhance crop yield by effectively controlling fungal diseases. These compounds have been shown to protect crops from pathogens such as Fusarium and Botrytis, which are responsible for significant agricultural losses .
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material sciences, particularly in the development of new polymers and coatings with enhanced properties.
Case Study: Polymer Development
Research has explored incorporating triazole compounds into polymer matrices to improve thermal stability and mechanical strength. Such advancements could lead to the creation of materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide likely involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, while the dichlorophenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: Similar structure but lacks the dichlorophenyl group.
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dichlorophenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the 2,5-dichlorophenyl group in 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide distinguishes it from other similar compounds
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a member of the 1,2,4-triazole class, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Basic Information
- Chemical Name: this compound
- Molecular Formula: C₁₀H₈Cl₂N₄O₂S
- Molecular Weight: 295.17 g/mol
- CAS Number: Not specified in the sources
Structure
The compound features a triazole ring with a furan moiety and a dichlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects: Compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some triazole derivatives range from 0.25 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties:
- A study highlighted that certain triazole-thione hybrids exhibited MIC values comparable to established antifungal agents like fluconazole, indicating their potential as effective antifungal agents .
Anticancer Activity
The anticancer potential of triazoles has garnered attention:
- Compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For example, specific triazole derivatives showed IC₅₀ values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
The biological activities of triazoles often stem from their ability to inhibit key enzymes or disrupt cellular processes. For instance:
- Enzyme Inhibition: Some studies suggest that triazoles can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazole compounds:
- Substituent Effects: The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
- Chain Length Influence: The length of alkyl chains attached to the nitrogen atoms can significantly affect antimicrobial potency; longer chains may reduce activity .
- Hybridization: The combination of different pharmacophores within a single molecule often leads to enhanced biological profiles compared to individual components .
Study 1: Antimicrobial Evaluation
A recent study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial properties against clinical isolates. The results indicated that certain compounds had superior efficacy compared to traditional antibiotics.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.25 |
| Compound B | E. coli | 0.5 |
| Compound C | P. aeruginosa | 2 |
Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxicity of triazole derivatives on cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound D | HCT-116 | 6.2 |
| Compound E | T47D | 27.3 |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide?
- Methodological Answer : The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH. Subsequent modifications, such as Paal-Knorr condensation, introduce substituents at the 4th position of the triazole ring to enhance bioactivity . Key steps include:
- Thione alkylation : Reacting triazole-thione with α-chloroacetamides under alkaline conditions.
- Structural diversification : Introducing substituents (e.g., pyrolium fragments) to optimize physicochemical properties .
Q. How is the anti-exudative activity of this compound evaluated experimentally?
- Methodological Answer : Anti-exudative activity is assessed using a carrageenan-induced paw edema model in rats. Compounds are administered in doses ranging from 50–100 mg/kg, and exudate volume is measured 4–6 hours post-induction. Activity is quantified relative to reference drugs (e.g., indomethacin) and correlated with structural features like electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring .
Q. What analytical techniques are used to confirm the compound’s structure?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., sulfanyl, acetamide).
- X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogs like 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide .
- Chromatography : HPLC ensures purity (>95%) .
Advanced Research Questions
Q. How do substituents on the phenyl and triazole rings influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance anti-exudative activity by increasing electrophilicity and membrane permeability. Conversely, bulky substituents (e.g., morpholine) at the triazole’s 4th position reduce activity due to steric hindrance . Computational modeling (e.g., DFT) predicts electronic effects, while molecular docking identifies binding interactions with inflammatory targets like COX-2 .
Q. What experimental approaches resolve contradictions in reported bioactivity data across analogs?
- Methodological Answer : Contradictions arise from differences in assay conditions (e.g., dosage, animal models) or substituent regiochemistry. To address this:
- Standardized assays : Replicate studies under identical conditions (e.g., 100 mg/kg dose in Sprague-Dawley rats).
- Isosteric replacements : Compare analogs with bioisosteric groups (e.g., replacing Cl with F) to isolate electronic vs. steric effects .
- Meta-analysis : Pool data from multiple studies to identify statistically significant trends .
Q. How can computational tools optimize the synthesis and bioactivity of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., Gaussian) predict feasible reaction pathways and transition states, reducing trial-and-error synthesis .
- QSAR modeling : Machine learning algorithms correlate molecular descriptors (e.g., logP, polar surface area) with anti-exudative activity to prioritize derivatives for synthesis .
- Molecular dynamics : Simulate ligand-target binding (e.g., with TNF-α) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
